

Validating the Structure of 2,4-Dibromobenzaldehyde: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2,4-Dibromobenzaldehyde

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In the realm of pharmaceutical research, drug development, and organic synthesis, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive spectroscopic validation of **2,4-Dibromobenzaldehyde**, a key aromatic aldehyde intermediate. Through a comparative analysis of its spectral data with those of analogous compounds—2-bromobenzaldehyde, 4-bromobenzaldehyde, and 2,4-dichlorobenzaldehyde—we delineate the characteristic spectroscopic features that affirm its unique substitution pattern. This objective comparison, supported by experimental data, serves as a critical resource for researchers and scientists in ensuring the integrity of their starting materials and intermediates.

Spectroscopic Data Comparison

The structural elucidation of **2,4-Dibromobenzaldehyde** is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data from these techniques for **2,4-Dibromobenzaldehyde** and its structural analogs.

¹H NMR Spectral Data

Table 1: Comparison of ¹H NMR Spectral Data (Chemical Shifts in δ , ppm)

Compound	Aldehyde Proton (s)	Aromatic Protons (m)
2,4-Dibromobenzaldehyde (Predicted)	~10.0	7.5 - 8.0
2-Bromobenzaldehyde	10.36	7.92-7.90 (m, 1H), 7.66-7.63 (m, 1H), 7.46-7.40 (m, 2H)[1]
4-Bromobenzaldehyde	9.98	7.77-7.74 (m, 2H), 7.70-7.67 (m, 2H)[1]
2,4-Dichlorobenzaldehyde	10.42	7.89 (d, J = 8.5 Hz, 1H), 7.50 (s, 1H), 7.38-7.40 (m, 1H)

Note: Predicted data for **2,4-Dibromobenzaldehyde** is based on established substituent effects on aromatic systems.

¹³C NMR Spectral Data

Table 2: Comparison of ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Compound	Aldehyde Carbonyl	Aromatic Carbons
2,4-Dibromobenzaldehyde (Predicted)	188 - 192	120 - 140 (including C-Br and C-CHO carbons)[2]
2-Bromobenzaldehyde	191.9	135.4, 133.9, 133.4, 129.8, 127.9, 127.1[1]
4-Bromobenzaldehyde	191.1	135.0, 132.4, 131.0, 129.9
2,4-Dichlorobenzaldehyde	190.8	140.9, 134.7, 130.8, 129.4

FT-IR Spectral Data

Table 3: Comparison of Key FT-IR Absorption Bands (in cm⁻¹)

Compound	C=O Stretch (Aldehyde)	C-H Stretch (Aromatic)	C-Br/C-Cl Stretch
2,4-Dibromobenzaldehyde	~1700	~3000-3100	~500-700
2-Bromobenzaldehyde	~1705	~3060	~670
4-Bromobenzaldehyde	~1700	~3070	~680
2,4-Dichlorobenzaldehyde	~1710	~3080	~770, ~820

Mass Spectrometry Data

Table 4: Comparison of Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2,4-Dibromobenzaldehyde	262, 264, 266 (Isotopic pattern for 2 Br)	[M-H] ⁺ , [M-Br] ⁺ , [M-HBr] ⁺
2-Bromobenzaldehyde	184, 186 (Isotopic pattern for 1 Br)	[M-H] ⁺ , [M-Br] ⁺
4-Bromobenzaldehyde	184, 186 (Isotopic pattern for 1 Br)	[M-H] ⁺ , [M-Br] ⁺
2,4-Dichlorobenzaldehyde	174, 176, 178 (Isotopic pattern for 2 Cl)	[M-H] ⁺ , [M-Cl] ⁺ , [M-HCl] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Proton NMR spectra were acquired with a pulse angle of 30-45 degrees, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence over a spectral width of 0 to 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

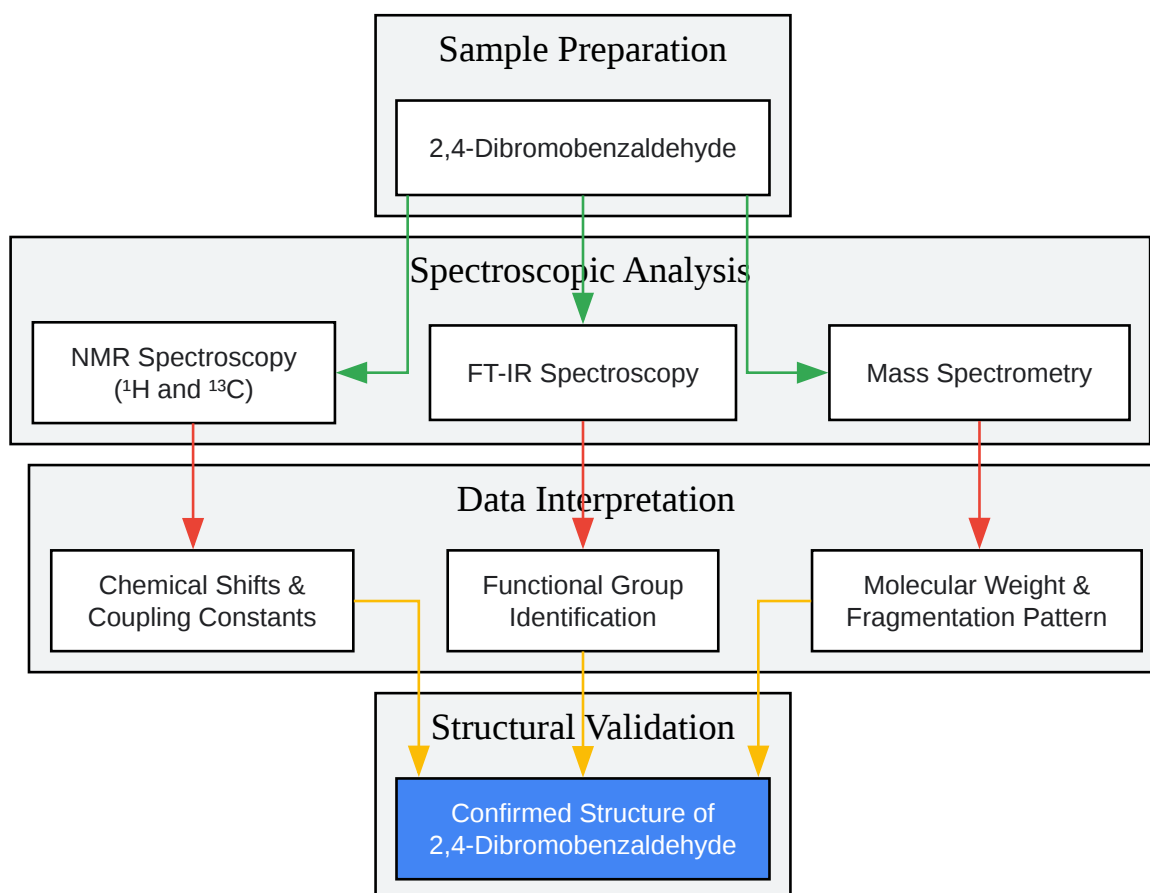
- **Instrumentation:** A standard FT-IR spectrometer.
- **Sample Preparation:** For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR was used by placing the solid sample directly on the ATR crystal.
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . The background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Ionization Method:** Electron Ionization (EI) at 70 eV is typically used for this class of compounds.
- **Mass Analysis:** The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.
- **Data Interpretation:** The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns, including isotopic distributions for bromine and chlorine.

Workflow for Spectroscopic Validation

The logical flow of experiments for the structural validation of **2,4-Dibromobenzaldehyde** is depicted in the following diagram.



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Caption: Workflow for the structural validation of **2,4-Dibromobenzaldehyde** using spectroscopic methods.

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